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molecular formula C12H16O B8375144 4-Tert-butyl-6,7-dihydrobenzofuran

4-Tert-butyl-6,7-dihydrobenzofuran

Cat. No. B8375144
M. Wt: 176.25 g/mol
InChI Key: OSNQDQPVHJQTSY-UHFFFAOYSA-N
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Patent
US04966907

Procedure details

A 2000-mL 3-neck flask fitted with nitrogen inlet, low temperature thermometer, and 500-mL pressure equilibrated dropping funnel is flame dried and charged with dry hexane (freshly distilled from calcium hydride, 200 mL). The flask is cooled with an external dry ice/acetone bath then tert-butyl-lithium (1.7 M in pentane, 200 mL, 340 mmol) is added via double ended needle transfer. The resulting solution is cooled to -65° C. internal temperature then a solution of 43 (40.00 g, 294 mmol) in a mixture of ether (100 mL) and hexane (300 mL) is added dropwise over 1 hour at a rate such that the reaction temperature does not exceed -55° C. Upon completion of the addition the reaction mixture is stirred with dry ice/acetone cooling for 10 minutes, the cooling bath is removed and the reaction allowed to gradually warm. After 1 hour the temperature reaches about 5° C. The reaction is quenched by dropwise addition of water (40 mL), followed immediately by 2N HCl (200 mL) and tetrahydrofuran (200 mL). The reaction mixture is then poured into a 4000-mL Erlenmeyer flask containing 2N HCl (200 mL) and the resulting mixture diluted to a total volume of 2800 mL with tetrahydrofuran. The elimination is allowed to proceed for 2.5 hours then 20% NaCl (500 mL) was added and the layers separated. The aqueous layer was reextracted with ether (500 mL) and the combined organic layers washed with 20% NaCl (500 mL), dried (Na2SO4) and concentrated to a reddish oil (48.7 g) which is distilled. The total distillate is chromatographed (Water Prep 500A) using hexane as eluant to afford 4-tert-butyl-6,7-dihydrobenzofuran as a colorless liquid.
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([Li])([CH3:4])([CH3:3])[CH3:2].[O:6]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[CH2:8][C:7]1=O.C(=O)=O.CC(C)=O>CCOCC.CCCCCC>[C:1]([C:14]1[C:9]2[CH:8]=[CH:7][O:6][C:10]=2[CH2:11][CH2:12][CH:13]=1)([CH3:4])([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
O1C(CC2=C1C=CC=C2)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
300 mL
Type
solvent
Smiles
CCCCCC
Step Three
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2000-mL 3-neck flask fitted with nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
is flame
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
charged with dry hexane (
DISTILLATION
Type
DISTILLATION
Details
freshly distilled from calcium hydride, 200 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The flask is cooled with an external dry ice/acetone bath
ADDITION
Type
ADDITION
Details
is added dropwise over 1 hour at a rate such that the reaction temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
does not exceed -55° C
ADDITION
Type
ADDITION
Details
Upon completion of the addition the reaction mixture
CUSTOM
Type
CUSTOM
Details
the cooling bath is removed
TEMPERATURE
Type
TEMPERATURE
Details
to gradually warm
CUSTOM
Type
CUSTOM
Details
The reaction is quenched by dropwise addition of water (40 mL)
ADDITION
Type
ADDITION
Details
The reaction mixture is then poured into a 4000-mL Erlenmeyer flask
ADDITION
Type
ADDITION
Details
containing 2N HCl (200 mL)
ADDITION
Type
ADDITION
Details
the resulting mixture diluted to a total volume of 2800 mL with tetrahydrofuran
WAIT
Type
WAIT
Details
to proceed for 2.5 hours
Duration
2.5 h
ADDITION
Type
ADDITION
Details
20% NaCl (500 mL) was added
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
the combined organic layers washed with 20% NaCl (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a reddish oil (48.7 g) which
DISTILLATION
Type
DISTILLATION
Details
is distilled
DISTILLATION
Type
DISTILLATION
Details
The total distillate is chromatographed (Water Prep 500A)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CCCC2=C1C=CO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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